3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

説明

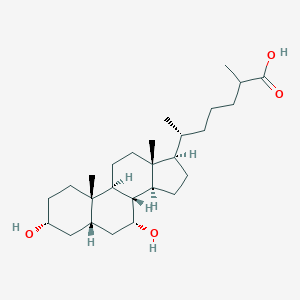

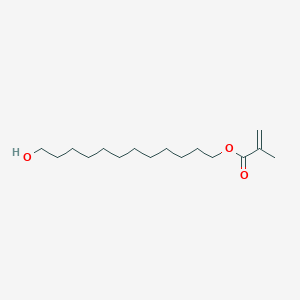

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a cholestanoid that is 5beta-cholestan-26-oic acid substituted by alpha-hydroxy groups at positions 3 and 7 respectively . It has a role as a human metabolite and a mouse metabolite . It is a dihydroxy monocarboxylic acid, a 7alpha-hydroxy steroid, a 3alpha-hydroxy steroid, and a cholestanoid . It derives from a hydride of a 5beta-cholestane .

Synthesis Analysis

The formation and metabolism of a naturally occurring C27 bile acid, 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, was studied in patients with T-tube bile fistulas . C-26-cholesterol-14C was shown to be converted to this C27 bile acid . After synthesis and labeling with tritium, 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid was efficiently metabolized to chenodeoxycholic acid .Molecular Structure Analysis

The molecular formula of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is C27H46O4 . The molecular weight is 434.7 g/mol . The IUPAC name is (6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid .Chemical Reactions Analysis

C-26-cholesterol-14C was shown to be converted to this C27 bile acid . After synthesis and labeling with tritium, 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid was efficiently metabolized to chenodeoxycholic acid .Physical And Chemical Properties Analysis

The molecular formula of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is C27H46O4 . The molecular weight is 434.7 g/mol .科学的研究の応用

Metabolite in Humans and Mice

Field

Biochemistry

Application

This compound is a metabolite produced during metabolic reactions in humans and mice .

Method

The compound is naturally produced in the body during the metabolism of other substances. It’s not typically applied or used in an experimental procedure.

Results

As a metabolite, it plays a role in various biological processes. The specific outcomes depend on the context of the metabolic reactions in which it is involved.

Role in Bile Acid Biosynthesis

Field

Molecular Biology

Application

This compound is a precursor in the biosynthesis of cholic acid .

Method

In the liver, the compound is converted into cholic acid, a primary bile acid that aids in the digestion of dietary fats.

Results

The production of cholic acid is crucial for healthy digestion. Disruptions in this process can lead to cholestasis and other liver diseases .

Enzyme Ligase Activity

Field

Enzymology

Application

The compound is a substrate for the enzyme 3-alpha,7-alpha-dihydroxy-5-beta-cholestanate—CoA ligase .

Method

The enzyme catalyzes the formation of a carbon-sulfur bond between the compound and Coenzyme A, a key molecule in cellular metabolism.

Results

This enzymatic reaction is part of the larger metabolic pathway involving this compound. The specific outcomes depend on the overall metabolic context .

Metabolite in Mus musculus

Application

This compound is a metabolite produced during metabolic reactions in Mus musculus (mouse) species .

Results

Role in Human Metabolism

Field

Human Biology

Application

This compound is a metabolite produced during metabolic reactions in humans .

特性

IUPAC Name |

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYGDKGRKKBSN-HKFUITGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid | |

CAS RN |

17974-66-2 | |

| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)